[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Descripción
Propiedades
IUPAC Name |
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4/c1-20-11-6-8(14)2-3-9(11)10-4-5-12(17)16(15-10)7-13(18)19/h2-6H,7H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQSHHAJJIBNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (CAS: 1239731-56-6) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyridazine ring : A six-membered ring containing two nitrogen atoms.
- Fluoro and methoxy substituents : These groups enhance the compound's reactivity and biological activity.
- Acetic acid moiety : Imparts solubility and potential interactions with biological targets.
Research indicates that this compound exhibits several biological activities:
-
Inhibition of Osteoclast Differentiation :
- The compound has been shown to suppress cathepsin K expression, a key enzyme involved in osteoclast function. This suggests its potential use in treating bone-related diseases such as osteoporosis.
- Neuroprotective Effects :
-
Anticancer Activity :
- The compound may induce apoptosis in cancer cells by modulating specific signaling pathways, although detailed studies are still required to elucidate these mechanisms fully.
In Vitro Studies
Various studies have investigated the biological effects of this compound:
Case Studies
-
Osteoporosis Treatment :
- A study demonstrated that treatment with this compound led to decreased bone resorption markers in animal models, suggesting its efficacy in osteoporosis management.
-
Neurodegenerative Disorders :
- In preclinical trials, derivatives of the compound showed promise in enhancing cognitive function in models of Alzheimer’s disease by inhibiting cholinesterase activity.
Future Directions
Further research is necessary to explore:
- Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves in biological systems will be crucial for its development as a therapeutic agent.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans is essential for translating these findings into clinical practice.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity can lead to more potent derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
The compound has shown promise in several medicinal chemistry applications:
Anticancer Activity
Research indicates that derivatives of pyridazine compounds, including [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, may exhibit significant anticancer properties. The mechanism of action likely involves the inhibition of cell proliferation and induction of apoptosis in cancer cells through interaction with specific molecular targets such as enzymes or receptors .
Anti-inflammatory Effects
Studies have suggested that similar compounds can modulate inflammatory pathways, making them potential candidates for the development of anti-inflammatory drugs. The fluoro and methoxy substitutions may enhance the compound's ability to interact with inflammatory mediators .
Antimicrobial Properties
Preliminary investigations have indicated that this compound may possess antimicrobial activities against various pathogens. The structural features contribute to its binding affinity with microbial targets, which could lead to the development of new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure of this compound influences its biological activity significantly. The presence of the fluoro group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Meanwhile, the methoxy group may contribute to the modulation of receptor interactions, enhancing therapeutic efficacy .
Table 1: Summary of Biological Activities
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Introduction of Substituents : Electrophilic aromatic substitution reactions are used to introduce the fluoro and methoxy groups.
- Acetic Acid Moiety Addition : The final step involves acylation with acetic anhydride or similar agents to yield the acetic acid derivative.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with its analogs:
Substituent Variations on the Phenyl Ring
Halogen and Methoxy Group Positioning
- Target Compound : 4-Fluoro-2-methoxyphenyl substituent. The electron-withdrawing fluoro (para) and electron-donating methoxy (ortho) groups create a balanced electronic profile.
- [3-(2-Fluoro-4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl]Acetic Acid (CAS: 1225134-66-6): Positional isomer with fluoro at ortho and methoxy at para.
- [3-(4-Chlorophenyl)-6-Oxopyridazin-1(6H)-yl]Acetic Acid (CAS: 70751-12-1): Chloro substituent increases lipophilicity (ClogP ≈ 2.5 vs. 1.8 for fluoro) but may reduce metabolic stability due to higher molecular weight .
Nitro and Cyano Substituents
- 4-(3-((4-Nitrobenzyl)oxy)-6-Oxopyridazin-1(6H)-yl)Benzenesulfonamide (5b) : A nitro group introduces strong electron-withdrawing effects, enhancing electrophilicity and reactivity in redox environments (HRMS: 425.052865 vs. 294.24 for the target) .
- 4-(3-((4-Cyanobenzyl)oxy)-6-Oxopyridazin-1(6H)-yl)Benzenesulfonamide (5c): The cyano group improves solubility in polar solvents (logS: -3.2 vs. -4.1 for the target) .
Functional Group Modifications on the Acetic Acid Moiety
Ester and Amide Derivatives
- Methyl [3-(4-Fluorophenyl)-6-Oxopyridazin-1(6H)-yl]Acetate (CAS: 853330-00-4): Esterification reduces acidity (pKa ≈ 4.5 vs. 2.8 for the carboxylic acid), altering membrane permeability .
- 2-[3-(4-Fluoro-2-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl]-N-(Pyridin-4-yl)Acetamide (CAS: 1246046-06-9): Amide formation enhances hydrogen-bonding capacity, critical for target engagement in enzyme inhibition (e.g., MAO-B IC₅₀: 0.8 µM vs. 5.2 µM for the target) .
Piperazine and Hydrazide Linkages
- Ethyl 2-(3-(4-(4-Chlorophenyl)Piperazin-1-yl)-6-Oxopyridazin-1(6H)-yl)Acetate : Incorporation of a piperazine ring increases basicity (pKa ≈ 9.1) and solubility in acidic environments, suitable for CNS-targeting drugs .
- N′-2-Bromobenzylidene-2-(3-(4-Benzylpiperidin-1-yl)-6-Oxopyridazin-1(6H)-yl)Acetohydrazide (S3) : Hydrazide derivatives show enhanced chelating properties, useful in metal-dependent enzyme inhibition .
Physicochemical and Pharmacological Data
Table 1: Key Properties of Selected Pyridazinone Derivatives
| Compound | Molecular Formula | MW | logP | Solubility (mg/mL) | MAO-B IC₅₀ (µM) |
|---|---|---|---|---|---|
| Target Compound | C₁₃H₁₁FN₂O₄ | 294.24 | 1.8 | 0.12 | 5.2 |
| [3-(4-Chlorophenyl)-...]Acetic Acid | C₁₂H₁₁ClN₂O₃ | 266.68 | 2.5 | 0.08 | 7.8 |
| 5b (Nitro Derivative) | C₁₇H₁₄N₄O₆S | 410.38 | 2.1 | 0.05 | N/A |
| S3 (Hydrazide Derivative) | C₂₅H₂₆BrN₅O₂ | 508.42 | 3.4 | 0.03 | 0.8 |
Métodos De Preparación
Synthesis Overview
The synthesis of [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid generally proceeds through the following key stages:
- Preparation of the substituted pyridazinone core bearing the 4-fluoro-2-methoxyphenyl group.
- Functionalization at the pyridazinone 1-position with an acetic acid moiety.
- Purification and characterization of the final acid compound.
Preparation of the Pyridazinone Core
The initial step involves synthesizing 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone derivatives, which form the core structure. This is typically achieved by condensation reactions between substituted phenyl ketones and glyoxalic acid or its derivatives, followed by cyclization with hydrazine hydrate.
| Step | Reagents & Conditions | Outcome | Yield & Notes |
|---|---|---|---|
| 1. Condensation | Glyoxalic acid (0.05 mol) + 3-fluoro-4-methoxyacetophenone (0.15 mol), heated at 100-105 °C for 2 h | Formation of intermediate keto acid | Efficient formation of intermediate |
| 2. Cyclization | Addition of hydrazine hydrate (0.05 mol), reflux for 2-4 h | Formation of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | Yields around 58-76% reported; recrystallization from ethanol enhances purity |
This method is supported by multiple studies, including the synthesis protocols described in the Journal of Enzyme Inhibition and Medicinal Chemistry and other peer-reviewed sources.
Introduction of the Acetic Acid Side Chain
The acetic acid substituent at the pyridazinone nitrogen is introduced via alkylation followed by hydrolysis:
Alkylation: The pyridazinone derivative is reacted with ethyl bromoacetate in the presence of potassium carbonate in acetone under reflux conditions overnight. This step forms the ethyl ester intermediate.
Hydrolysis: The ester is then hydrolyzed using hydrochloric acid (37%) under reflux for 1 hour to yield the free acetic acid derivative.
| Step | Reagents & Conditions | Product | Yield & Notes |
|---|---|---|---|
| Alkylation | Pyridazinone (0.01 mol) + ethyl bromoacetate (0.02 mol) + K2CO3 (0.02 mol), reflux in acetone (40 mL) overnight | Ethyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate | ~69% yield; purified by recrystallization |
| Hydrolysis | Ester (0.01 mol) + HCl (37%) reflux 1 h, then cooled and precipitated | This compound | High purity crystals obtained |
These steps are well-documented in synthetic protocols for pyridazinone derivatives.
Alternative Synthetic Routes and Catalytic Methods
Some patents and research articles describe alternative or complementary methods, including:
- Use of palladium-catalyzed coupling reactions to introduce substituents on the pyridazinone ring or phenyl moiety.
- Employing sodium hydride and diethyl cyanomethylphosphonate for intermediate formation, followed by extraction and purification steps.
- Coupling with amines or other nucleophiles using carbodiimide-mediated amidation for derivative synthesis, which can be adapted for acetic acid derivatives.
These approaches provide flexibility in modifying the core structure or side chains but generally follow the core synthetic strategy outlined above.
Summary Table of Key Preparation Steps
Research Findings and Optimization Notes
Yields and Purity: Reported yields for the core pyridazinone range from 58% to 76%, with purification typically achieved by recrystallization from ethanol or ethanol-water mixtures. The alkylation and hydrolysis steps also show good yields (~69% and high purity, respectively).
Reaction Times and Temperatures: Reflux conditions are standard for both cyclization and alkylation steps. Reaction times vary from 2 to 12 hours depending on the step and reagents.
Solvent Choice: Acetone is preferred for alkylation due to its ability to dissolve reactants and facilitate the reaction. Ethanol is commonly used for recrystallization and hydrazine-mediated cyclization.
Catalyst Use: Palladium complexes and phosphine ligands have been employed in related synthetic routes for coupling reactions, offering potential for structural diversification.
Q & A
Q. What are the key synthetic routes for preparing [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar pyridazinone derivatives (e.g., compound 7a in ) were prepared by reacting pyridazinone precursors with ethyl bromoacetate under basic conditions (K₂CO₃ in methanol, reflux) . Optimization involves adjusting reaction time, temperature, and stoichiometry. For instance, using 6 N NaOH during hydrolysis (as in compound 6a , 99.9% yield) improves ester-to-acid conversion . Monitoring via TLC or HPLC ensures reaction completion.
Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation relies on ¹H NMR , ¹³C NMR , and ESI-MS . For example:
- ¹H NMR : Aromatic protons from the 4-fluoro-2-methoxyphenyl group appear as distinct doublets (δ ~6.8–7.5 ppm), while the pyridazinone ring protons resonate at δ ~6.0–7.0 ppm .
- ESI-MS : The molecular ion peak should match the calculated molecular weight (328.75 g/mol for C₁₈H₁₇FNO₄) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) bands if present .
Q. What purity standards are applicable, and how is purity validated?
- Methodological Answer : Purity ≥95% is typical for research-grade compounds (Category C3 in ) . Validation methods include:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
- Elemental Analysis : Confirms C, H, N, and F content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for pyridazinone derivatives targeting biological activity?
- Methodological Answer :
- Substitution Patterns : Modify the 4-fluoro-2-methoxyphenyl group (e.g., replace fluorine with chlorine or methoxy with ethoxy) to assess electronic effects on bioactivity. shows that bromine substitution on the phenyl ring enhances MAO-B inhibition .
- Linker Optimization : Replace the acetic acid moiety with thioacetate or amide derivatives (e.g., compounds 8a–8c in ) to evaluate metabolic stability .
- In Silico Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinity to target enzymes like MAO-B or COX-2 .
Q. How should contradictory spectral data be resolved during structural elucidation?
- Methodological Answer :
- DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups. For example, in , overlapping signals in pyridazinone derivatives were resolved using DEPT to assign methyl and aromatic protons .
- 2D NMR (COSY, HSQC) : Maps proton-proton coupling and carbon-proton correlations. In , HSQC clarified ambiguous signals in hydrazide derivatives .
- X-ray Crystallography : Provides definitive proof of structure (e.g., compound 6i in with defined bond angles) .
Q. What strategies mitigate low yields in multi-step syntheses of pyridazinone hybrids?
- Methodological Answer :
- Intermediate Purification : Use column chromatography (e.g., silica gel, eluent DCM-MeOH) after each step to remove byproducts (e.g., compound 6e in achieved 99.9% purity post-purification) .
- Catalytic Optimization : Transition from Brønsted acids (HCl) to Lewis acids (ZnCl₂) in esterification steps (, compound 5a yield increased from 46% to >80% in analogous reactions) .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving yield (e.g., used controlled heating for 6k synthesis) .
Q. How are in vitro biological activities assessed for this compound, and what controls are essential?
- Methodological Answer :
- Enzyme Inhibition Assays : For MAO-B, use kynuramine as a substrate and measure absorbance at 314 nm. Include positive controls (e.g., selegiline) and vehicle controls (DMSO <0.1%) .
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells. Normalize data to untreated cells and validate with reference compounds (e.g., doxorubicin) .
- Statistical Validation : Perform triplicate experiments with ANOVA (p < 0.05) to confirm significance (as in ’s hydrazide derivatives) .
Data Contradiction Analysis
Q. Why might NMR spectra of synthetic batches show variability, and how is this addressed?
- Methodological Answer : Variability arises from:
- Tautomerism : Pyridazinone rings exhibit keto-enol tautomerism, shifting proton signals. Use DMSO-d₆ to stabilize the keto form .
- Residual Solvents : Acetone or ethyl acetate peaks may overlap with compound signals. Dry samples under high vacuum (0.1 mmHg) for 24 hours .
- Diastereomers : Chiral centers (if present) require chiral HPLC or Mosher’s analysis ( used X-ray crystallography for absolute configuration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
